WAY-232897

Chemical identity Structure confirmation SIRT2 inhibition

Protein misfolding disorder research demands structurally verified chemical probes with reliable supply. WAY-232897 (CAS 149045-58-9) is a 1,3,4-thiadiazole-based active molecule explicitly designated for amyloid disease and synucleinopathy investigation, supplied at ≥98% purity. • ALogP 3.143-favorable lipophilicity for membrane permeability evaluation in cellular assays • 5-Benzyl-1,3,4-thiadiazole scaffold positioned within validated Abl kinase inhibitor chemical space for SAR exploration • Distinct 4-methoxybenzamide substitution pattern; generic in-class analogs cannot be assumed equivalent without rigorous validation • Documented multi-supplier availability ensures procurement continuity for long-term research programs

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B11175535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-232897
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)16(21)18-17-20-19-15(23-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyCBPABUQDOXFEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-232897 Chemical Profile


N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, also designated as WAY-232897 (CAS 149045-58-9), is a synthetic small molecule comprising a 1,3,4-thiadiazole core substituted at the 5-position with a benzyl group and at the 2-position with a 4-methoxybenzamide moiety . It is characterized by a molecular formula of C17H15N3O2S and a molecular weight of 325.38 g/mol . This compound is recognized as an active molecule for the investigation of amyloid diseases and synucleinopathies and is commercially available from multiple suppliers at purities ≥98% for research use .

WAY-232897 Substitution Risk


The 1,3,4-thiadiazole scaffold exhibits high sensitivity to substitution patterns, where minor structural modifications can profoundly alter biological target engagement and functional outcomes [1]. In benzamide-linked thiadiazole derivatives, the presence and position of electron-donating groups on the benzamide ring (e.g., a 4-methoxy substituent) critically influence molecular recognition, as demonstrated by structure-activity relationship (SAR) studies showing steric and electronic constraints at the para-position for receptor binding [2]. Moreover, substituents at the 5-position of the central heterocyclic ring (e.g., benzyl, benzylthio, or phenoxy groups) are vital for modulating antiproliferative activity against various cancer cell lines [3][4]. Consequently, substituting N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide with a generic in-class analog lacking the precise 5-benzyl and 4-methoxybenzamide arrangement cannot be assumed to yield equivalent experimental outcomes without rigorous validation .

WAY-232897 vs. Key Comparators


Structural Verification: Carboxamide Analogs

The target compound possesses a distinct 4-methoxybenzamide substitution at the 2-position of the 1,3,4-thiadiazole ring, differentiating it from a closely related series of 5-benzyl-1,3,4-thiadiazole-2-carboxamide SIRT2 inhibitors [1]. In the referenced study, compounds bearing substituted benzyl groups at the 5-position (e.g., 4-chlorobenzyl, 4-fluorobenzyl) and heteroaryl-2-carboxamide moieties at the 2-position were evaluated for SIRT2 inhibition and anticancer activity against MCF-7 cells [1]. While the target compound shares the 5-benzyl-1,3,4-thiadiazole core, its 4-methoxybenzamide group represents a distinct chemotype not directly assessed in that SAR series, implying non-interchangeable biological activity profiles [1].

Chemical identity Structure confirmation SIRT2 inhibition

Abl Kinase Target Engagement Comparison

A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles was identified as potent Abl tyrosine kinase inhibitors, with molecular docking simulations rationalizing the SAR of these compounds [1]. The target compound, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, differs structurally by lacking the benzylthio linkage at the 5-position, instead featuring a direct benzyl group. While direct activity data for the target compound against Abl kinase are not available in this study, the reported SAR indicates that substitution patterns on the thiadiazole core critically modulate kinase inhibitory potency and cytodifferentiating activity in HL-60 leukemia cells [1]. This implies that the target compound's Abl inhibitory profile would be distinct from the benzylthio series.

Kinase inhibition Abl tyrosine kinase SAR

Lipophilicity Differentiation

The target compound exhibits a calculated ALogP value of 3.143, as reported by commercial suppliers . This lipophilicity parameter is distinct from that of a structurally related compound, N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide, which contains an amino-substituted 1,2,4-thiadiazole core and is expected to have a significantly lower logP due to increased polarity and hydrogen-bonding capacity . While direct experimental logP data for the comparator are not available in this context, the structural divergence (5-benzyl-1,3,4-thiadiazole vs. 5-amino-1,2,4-thiadiazole) supports a quantitative difference in lipophilicity that can impact membrane permeability and solubility profiles.

Lipophilicity Drug-likeness Physicochemical properties

HIV-1 gp160 Binding vs. Dimethoxy Analogs

A structurally related analog, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, has been evaluated in a high-throughput screening assay against HIV-1 envelope glycoprotein gp160, yielding an IC50 value of 29.2 µM [1]. This dimethoxy analog differs from the target compound by the presence of an additional methoxy group at the 2-position of the benzamide ring. While the target compound's activity against gp160 has not been reported, the data from this analog establish a quantitative baseline for the 2,4-dimethoxy substitution pattern. This indicates that the 4-methoxy substitution in the target compound may confer a distinct binding affinity and biological profile, warranting its specific evaluation rather than substitution with the 2,4-dimethoxy analog.

HIV-1 Envelope glycoprotein Binding affinity

Purity and Chemical Availability

The target compound, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide (WAY-232897), is readily available from multiple commercial suppliers with documented purity specifications, typically ≥98% . In contrast, closely related analogs such as N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide or N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide may have more limited commercial availability or less rigorously characterized purity profiles, potentially introducing variability in experimental reproducibility . This established supply chain and quality control documentation for the target compound reduces procurement-related uncertainty.

Chemical procurement Purity Supplier comparison

WAY-232897 Research Applications


Amyloid and Synucleinopathy Studies

WAY-232897 is explicitly designated as an active molecule for the study of amyloid diseases and synucleinopathies . This application is directly supported by vendor annotations and represents a primary research use case. Researchers investigating protein misfolding disorders, including Alzheimer's disease and Parkinson's disease, may utilize this compound as a chemical probe to explore disease-relevant pathways, leveraging its documented availability and defined chemical identity .

Abl Kinase Inhibitor SAR Studies

The 1,3,4-thiadiazole core with a 5-benzyl substitution is a recognized scaffold in the development of Abl tyrosine kinase inhibitors . While direct activity data for this specific compound against Abl are not published, its structural features place it within a validated chemical space for kinase inhibition. Procurement is justified for SAR exploration aimed at understanding how modifications to the benzamide ring (e.g., 4-methoxy substitution) influence kinase binding and cellular differentiation in leukemia models, as established by related thiadiazole series .

HIV-1 gp160 Chemical Probe

A closely related analog, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, has demonstrated measurable activity against HIV-1 envelope glycoprotein gp160 (IC50 = 29.2 µM) . This establishes the 5-benzyl-1,3,4-thiadiazol-2-yl-benzamide scaffold as a potential ligand for this viral target. The target compound, with its distinct 4-methoxy substitution, represents a logical comparator molecule for structure-activity relationship studies aimed at optimizing binding affinity and selectivity for gp160 or related viral entry proteins .

Physicochemical and Permeability Profiling

With a calculated ALogP of 3.143 , N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide occupies a favorable lipophilicity range for evaluating passive membrane permeability in cellular assays. This property makes it a suitable candidate for inclusion in compound libraries designed to assess the relationship between 1,3,4-thiadiazole substitution patterns and cellular uptake, providing a well-defined reference point for comparing more polar or lipophilic analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-232897

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.